Ainsliadimer A falls under the category of sesquiterpene lactones, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties. Its classification as a dimeric compound is significant because it suggests a more complex mechanism of action compared to monomeric counterparts .
The total synthesis of Ainsliadimer A has been achieved through various methods, showcasing its structural complexity. Notably, a biomimetic approach has been employed, which mimics natural biosynthetic pathways to create the compound efficiently .
One successful synthetic route involves a series of reactions starting from simpler precursors. The synthesis typically includes key steps such as:
The total synthesis not only provides material for further biological testing but also allows for the exploration of structure-activity relationships.
Ainsliadimer A features an intricate molecular structure with multiple stereocenters, which contributes to its biological activity. The compound's structure can be represented as follows:
This formula indicates a complex arrangement of carbon, hydrogen, and oxygen atoms, typical of sesquiterpene lactones.
The structural elucidation has been confirmed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, which provide detailed insights into its three-dimensional configuration .
Ainsliadimer A undergoes several chemical reactions that are pivotal to its biological function. Notably, it acts as a Michael acceptor due to the presence of α,β-unsaturated carbonyl groups. This reactivity allows it to form covalent bonds with thiol groups in proteins, particularly targeting cysteine residues in IκB kinase alpha and beta .
The reactivity profile includes:
Ainsliadimer A primarily functions by inhibiting the IκB kinase pathway. By covalently binding to specific cysteine residues in IκB kinase alpha and beta, it prevents their activation and subsequent phosphorylation of IκB proteins. This inhibition disrupts the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, leading to reduced inflammatory responses .
Experimental studies have shown that modifications to the enone moieties diminish or abolish biological activity, underscoring their importance in the mechanism of action .
Ainsliadimer A is typically characterized as a solid at room temperature with specific melting and boiling points that vary depending on purity and crystalline form.
Relevant data regarding these properties are crucial for understanding how Ainsliadimer A can be handled in laboratory settings and its potential formulation into therapeutic agents.
Ainsliadimer A has significant potential in scientific research due to its ability to modulate inflammatory pathways. Its applications include:
Ainsliadimer A is exclusively isolated from Ainsliaea macrocephala, a perennial herb indigenous to East Asian regions, particularly China. This plant has been historically incorporated into traditional Chinese medicine (TCM) formulations for centuries, primarily for managing inflammatory and pain-related conditions. Specific traditional applications include:
The compound was first identified in 2008 during a phytochemical investigation targeting anti-inflammatory constituents, where it demonstrated exceptional nitric oxide (NO) inhibition (IC₅₀ ~9.8 μM) in LPS-activated macrophages—validating its traditional use [4]. This discovery marked the beginning of targeted research into its molecular mechanisms.
Ainsliadimer A belongs to the sesquiterpene lactone dimer class, characterized by its C₃₀H₃₈O₈ molecular formula and an unprecedented carbon skeleton confirmed via X-ray crystallography. Its structural features include:
Table 1: Structural Characteristics of Ainsliadimer A
Feature | Description | Significance |
---|---|---|
Dimeric Linkage | Cyclopentane ring connecting two germacranolide subunits | Creates conformational rigidity essential for target selectivity |
Reactive Sites | α,β-unsaturated carbonyl groups and α-methylene-γ-lactone motifs | Enables covalent binding to nucleophilic cysteine residues (e.g., Cys46 of IKK) |
Stereochemistry | Multiple chiral centers (6 stereogenic carbons per monomer) | Governs three-dimensional interaction with biological targets |
Molecular Weight | 526.6 g/mol | Aligns with drug-like properties for cellular permeability |
The molecule’s reactivity is defined by its electrophilic enone and lactone functionalities, which facilitate covalent modification of cysteine thiols in target proteins. This mechanism underpins its selective inhibition of IKKα/β, where it binds allosterically to Cys46—a residue conserved in the kinase domain—inducing conformational changes that suppress kinase activity [1] [2] [4]. Unlike monomeric sesquiterpenes, its dimeric nature enhances binding avidity and thermal stabilization of target proteins, as evidenced by CETSA (ΔTm = +8.2°C for IKKβ) [6].
Research since 2015 has positioned ainsliadimer A as a multi-target agent with compelling bioactivity:
Table 2: Anticancer Effects of Ainsliadimer A Across Cell Lines
Cancer Type | Cell Line | EC₅₀ (μM) | Key Mechanism |
---|---|---|---|
Colorectal Cancer | HCT-116 | 3.8 ± 0.4 | PRDX1/2 inhibition → ROS accumulation → apoptosis |
Breast Cancer | MCF-7 | 5.2 ± 0.7 | IKKβ inactivation → NF-κB nuclear exclusion |
Leukemia | HL-60 | 4.1 ± 0.3 | Mitochondrial depolarization → cytochrome c release |
Hepatocellular Carcinoma | HepG2 | 6.9 ± 0.9 | p52/RelB complex disruption |
Recent target identification studies using thermal proteome profiling (TPP) revealed additional interactions:
These findings underscore ainsliadimer A’s polypharmacology, simultaneously disrupting oncogenic signaling (via IKK), redox homeostasis (via PRDX), and inflammatory cascades—a triad central to cancer and chronic inflammation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7